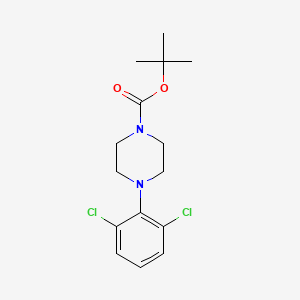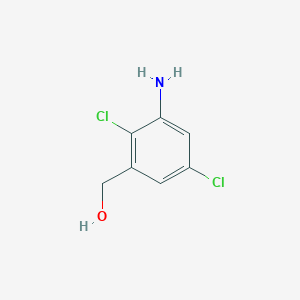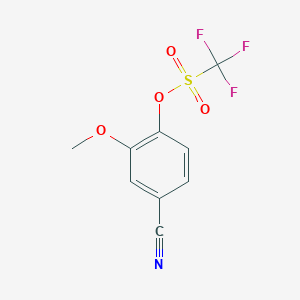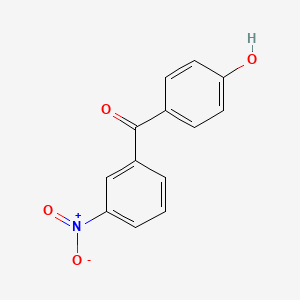
Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenyl group and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloroaniline with piperazine in the presence of a suitable base to form the intermediate 4-(2,6-dichlorophenyl)piperazine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,6-Dichloro-phenyl)-piperazine-1-carboxylic acid methyl ester
- 4-(2,6-Dichloro-phenyl)-piperazine-1-carboxylic acid ethyl ester
- 4-(2,6-Dichloro-phenyl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate is unique due to the presence of the tert-butyl ester group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C15H20Cl2N2O2 |
|---|---|
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(16)5-4-6-12(13)17/h4-6H,7-10H2,1-3H3 |
InChI-Schlüssel |
NVVXSKSEOXKWKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8670941.png)
![tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)




![2,2-Dimethyl-3-[(3-phenoxyphenyl)methoxy]propanal](/img/structure/B8670987.png)

![6,7-Dihydro-4H-thieno[3,2-c]thiopyran-2-carbaldehyde](/img/structure/B8670994.png)
![1,4-Dioxaspiro[4.5]decane-7-methanol](/img/structure/B8670997.png)
![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoate](/img/structure/B8671002.png)

